molecular formula C42H44Cl2N6O2S B10791216 4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide

4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide

Cat. No.: B10791216
M. Wt: 767.8 g/mol
InChI Key: REGUYCWTBDAZDP-UHFFFAOYSA-N
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Description

4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide is a complex organic compound that features a combination of chloro, phenyl, pyrazolyl, acridinyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-chlorophenylhydrazine and 4-chlorobenzaldehyde, which undergo condensation reactions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of catalysts and solvents is carefully controlled to ensure efficient synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve desired transformations .

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl]-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptylamino]-methylene}benzenesulfonamide is unique due to its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a broad range of biological activities. This complexity makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C42H44Cl2N6O2S

Molecular Weight

767.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-4-phenyl-N'-[7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptyl]-3,4-dihydropyrazole-2-carboximidamide

InChI

InChI=1S/C42H44Cl2N6O2S/c43-32-21-19-31(20-22-32)40-37(30-13-5-4-6-14-30)29-50(48-40)42(49-53(51,52)34-25-23-33(44)24-26-34)46-28-12-3-1-2-11-27-45-41-35-15-7-9-17-38(35)47-39-18-10-8-16-36(39)41/h4-7,9,13-15,17,19-26,37H,1-3,8,10-12,16,18,27-29H2,(H,45,47)(H,46,49)

InChI Key

REGUYCWTBDAZDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCN=C(NS(=O)(=O)C4=CC=C(C=C4)Cl)N5CC(C(=N5)C6=CC=C(C=C6)Cl)C7=CC=CC=C7

Origin of Product

United States

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